3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Description
The compound is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic compound containing a thiophene and a pyrimidine ring fused together . The ethylphenyl and nitrobenzyl groups are likely attached at the 3 and 1 positions of the thieno[2,3-d]pyrimidine core, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic thieno[2,3-d]pyrimidine core, with the ethylphenyl and nitrobenzyl groups attached at the 3 and 1 positions, respectively . The presence of the nitro group could introduce some polarity into the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could therefore make the molecule more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its polarity and potentially its solubility in polar solvents .Future Directions
Properties
CAS No. |
866016-09-3 |
---|---|
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.51 |
IUPAC Name |
11-(4-ethylphenyl)-9-[(3-nitrophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21N3O4S/c1-2-15-9-11-17(12-10-15)26-22(28)21-19-7-4-8-20(19)32-23(21)25(24(26)29)14-16-5-3-6-18(13-16)27(30)31/h3,5-6,9-13H,2,4,7-8,14H2,1H3 |
InChI Key |
IGMNPCLVHOTANO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCC5 |
solubility |
not available |
Origin of Product |
United States |
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